Cas no 934185-80-5 (1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone)
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
- 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone
- Ethanone, 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoro-
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- MDL: MFCD22571523
- Inchi: 1S/C10H5ClF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H
- InChI Key: RTLPXULQNIAHSM-UHFFFAOYSA-N
- SMILES: C(=O)(C1C2=C(NC=1)C(Cl)=CC=C2)C(F)(F)F
Computed Properties
- Exact Mass: 247.0011760g/mol
- Monoisotopic Mass: 247.0011760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 32.9Ų
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | A055023-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | 97% | 5g |
¥4680.00 | 2023-09-15 | |
| eNovation Chemicals LLC | D776971-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | 95% | 5g |
$715 | 2024-07-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY058841-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | 95% | 5g |
¥4600.00 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529396-5g |
1-(7-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one |
934185-80-5 | 98% | 5g |
¥7020.00 | 2024-04-24 | |
| eNovation Chemicals LLC | D776971-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | 95% | 5g |
$715 | 2025-02-24 | |
| eNovation Chemicals LLC | D776971-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | 95% | 5g |
$715 | 2025-02-27 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058841-5g |
1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone |
934185-80-5 | ≥95% | 5g |
¥5500.00 | 2025-04-11 | |
| Ambeed | A1187233-250mg |
1-(7-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one |
934185-80-5 | 95% | 250mg |
$178.0 | 2025-04-15 | |
| Ambeed | A1187233-1g |
1-(7-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one |
934185-80-5 | 95% | 1g |
$445.0 | 2025-04-15 | |
| Ambeed | A1187233-5g |
1-(7-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one |
934185-80-5 | 95% | 5g |
$1335.0 | 2025-04-15 |
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Suppliers
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Additional information on 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Research Brief on 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 934185-80-5): Recent Advances and Applications
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 934185-80-5) is a fluorinated indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical relevance.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone as a precursor in the synthesis of selective JAK2 inhibitors. The compound's trifluoromethyl group was found to enhance binding affinity and metabolic stability, making it a valuable scaffold for targeting inflammatory and oncological pathways. Computational docking studies revealed that the indole core interacts with key residues in the JAK2 ATP-binding pocket, while the chloro-substitution at the 7-position contributes to improved selectivity over other JAK isoforms.
In the realm of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by fluorescence microscopy and membrane potential assays. Notably, these compounds showed low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window for further development.
From a synthetic chemistry perspective, advancements in the preparation of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone have been achieved through improved Friedel-Crafts acylation protocols. A 2023 publication in Organic Process Research & Development described a scalable, metal-free method using trifluoroacetic anhydride under mild conditions, achieving yields of >85% with excellent purity. This development addresses previous challenges in the large-scale production of this intermediate, facilitating its broader application in drug discovery programs.
Pharmacokinetic studies of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone derivatives have revealed interesting properties. The trifluoromethyl group contributes to enhanced membrane permeability and oral bioavailability, while the indole scaffold appears to undergo primarily hepatic metabolism via CYP3A4. These characteristics make the compound particularly suitable for central nervous system-targeted therapies, with several research groups currently investigating its potential in neurodegenerative disease models.
Looking forward, the versatility of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone continues to inspire innovation across multiple therapeutic areas. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate the development of novel protein degraders. Additionally, its photophysical properties are being investigated for potential use in fluorescence-based diagnostic applications. As these studies progress, this compound is poised to remain an important tool in chemical biology and drug discovery efforts.
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